

Understanding the functional groups of 2-Chloro-4-(hydroxymethyl)thiazole

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Compound of Interest

Compound Name: 2-Chloro-4-(hydroxymethyl)thiazole

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An In-Depth Technical Guide to the Functional Groups of **2-Chloro-4-(hydroxymethyl)thiazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-(hydroxymethyl)thiazole is a heterocyclic organic compound of significant interest in synthetic and medicinal chemistry. Its value stems from the distinct and versatile reactivity of its three primary functional groups: the aromatic thiazole ring, the C2-chloro substituent, and the C4-hydroxymethyl group. This technical guide provides a comprehensive analysis of these functional groups, detailing their electronic properties, characteristic reactions, and synthetic utility. The document includes a summary of physicochemical and spectroscopic data, detailed experimental protocols for key transformations, and visual diagrams of reaction pathways to serve as a practical resource for professionals in drug discovery and chemical synthesis.

Physicochemical and Spectroscopic Data

Quantitative data for **2-Chloro-4-(hydroxymethyl)thiazole** is not extensively published. The tables below provide known data for the target compound and comparative data from the closely related structure, 2-Chloro-4-methylthiazole. Spectroscopic data is predicted based on established principles of NMR and IR spectroscopy for analogous structures.

Table 1: Physicochemical Properties

Property	Value for 2-Chloro-4-(hydroxymethyl)thiazole	Comparative Value for 2-Chloro-4-methylthiazole	Source(s)
Molecular Formula	C ₄ H ₄ ClNOS	C ₄ H ₄ ClNS	[1]
Molecular Weight	149.60 g/mol	133.60 g/mol	[1][2]
Appearance	Typically a solid	Colorless to light yellow liquid	[1][3]
Boiling Point	Not available	202.7 °C @ 760 mmHg	[3][4]
Density	Not available	1.331 g/cm ³	[3][4]
Solubility	Soluble in polar organic solvents (e.g., methanol, chloroform)	Not specified	[1]

Table 2: Predicted Spectroscopic Data for **2-Chloro-4-(hydroxymethyl)thiazole**

Spectroscopy	Predicted Data	Assignment
^1H NMR	δ ~7.3 ppm (s, 1H)	H5 (Thiazole ring proton)
δ ~4.7 ppm (s, 2H)	-CH ₂ - (Hydroxymethyl)	
δ ~2.5-3.5 ppm (br s, 1H)	-OH (Hydroxymethyl)	
^{13}C NMR	δ ~155-160 ppm	C2 (Thiazole ring, C-Cl)
δ ~150-155 ppm	C4 (Thiazole ring, C-CH ₂ OH)	
δ ~115-120 ppm	C5 (Thiazole ring, C-H)	
δ ~60-65 ppm	-CH ₂ OH (Hydroxymethyl carbon)	
IR (Infrared)	3200-3400 cm ⁻¹ (broad)	O-H stretch (Alcohol)
~3100 cm ⁻¹	C-H stretch (Aromatic/Thiazole)	
~2900 cm ⁻¹	C-H stretch (Aliphatic)	
~1500-1550 cm ⁻¹	C=N stretch (Thiazole ring)	
~1050 cm ⁻¹	C-O stretch (Primary alcohol)	
~700-800 cm ⁻¹	C-Cl stretch	
Mass Spec (EI)	m/z 149/151 (M ⁺)	Molecular ion ($^{35}\text{Cl}/^{37}\text{Cl}$ isotopes)
m/z 118 (M ⁺ - CH ₂ OH)	Loss of hydroxymethyl group	

Analysis of Functional Groups and Reactivity

The synthetic utility of **2-Chloro-4-(hydroxymethyl)thiazole** is defined by the interplay of its three functional domains.

Figure 1. Key functional groups of **2-Chloro-4-(hydroxymethyl)thiazole**.

The Thiazole Ring

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen. This aromaticity provides significant stability to the molecule.^[1] The electron distribution in the ring is not uniform; the nitrogen atom is electron-withdrawing, which makes the C2 carbon atom electron-deficient. Conversely, the sulfur atom acts as an electron donor, making the C5 position the most electron-rich carbon, and thus the primary site for electrophilic substitution reactions.^[5]

The Chloro Group at C2

The chlorine atom at the C2 position is an excellent leaving group. Its departure is facilitated by the electron-withdrawing nature of the adjacent ring nitrogen, which stabilizes the transition state of a nucleophilic attack.^[6] This makes the C2 carbon the principal site for nucleophilic aromatic substitution (S_NAr) reactions, allowing for the introduction of a wide variety of nucleophiles such as amines, thiols, and alkoxides.^{[1][7]}

The Hydroxymethyl Group at C4

The -CH₂OH group is a primary alcohol and exhibits characteristic reactivity.^[1] It can be readily oxidized to form the corresponding aldehyde (4-formylthiazole) or, under stronger conditions, the carboxylic acid (thiazole-4-carboxylic acid).^[8] The hydroxyl group can also undergo esterification or etherification and can be converted to a halomethyl group, for example, by reaction with thionyl chloride to yield 2-Chloro-4-(chloromethyl)thiazole, a versatile bifunctional electrophile.^[9] Furthermore, this polar group enhances the molecule's solubility in polar solvents.^[1]

Key Experimental Protocols

The following protocols are representative methods for the key transformations of **2-Chloro-4-(hydroxymethyl)thiazole**, based on established procedures for similar substrates.

Protocol 1: Nucleophilic Substitution with an Amine (S_NAr)

This protocol describes a general procedure for the reaction of **2-Chloro-4-(hydroxymethyl)thiazole** with a primary or secondary amine.

- Materials: **2-Chloro-4-(hydroxymethyl)thiazole**, primary or secondary amine (1.2 equivalents), a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (1.5 equivalents), and a polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile (MeCN).
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **2-Chloro-4-(hydroxymethyl)thiazole** (1.0 equivalent) in the chosen solvent (e.g., DMF, 5-10 mL per mmol of substrate).
 - Add the amine (1.2 eq.) and the base (1.5 eq.) to the solution.
 - Heat the reaction mixture with vigorous stirring. The reaction temperature can range from 80 °C to 120 °C, depending on the reactivity of the amine.^[7]
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
 - Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x volumes).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-4-(hydroxymethyl)thiazole derivative.^[7]

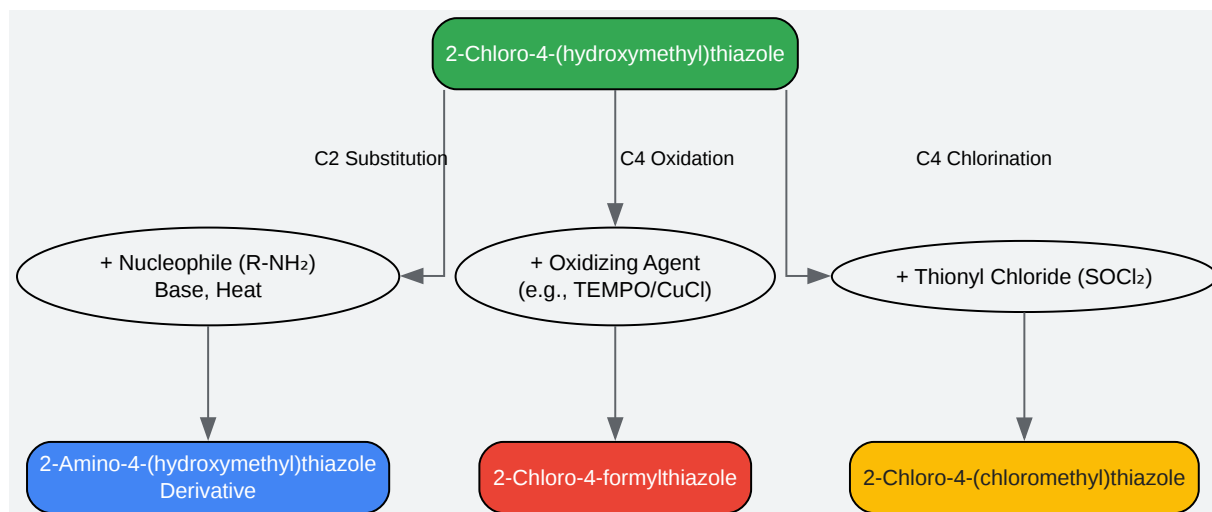
Protocol 2: Oxidation of the Hydroxymethyl Group to an Aldehyde

This protocol outlines the selective oxidation of the primary alcohol to an aldehyde using a copper-catalyzed aerobic method, which is a milder alternative to other oxidizing agents.

- Materials: **2-Chloro-4-(hydroxymethyl)thiazole**, Copper(I) chloride (CuCl, 0.05 equivalents), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl, 0.1 equivalents), L-Proline (0.1 equivalents), Potassium tert-butoxide (t-BuOK, 0.2 equivalents), and a solvent such as Dimethyl sulfoxide (DMSO).^[10]
- Procedure:
 - To a flask, add **2-Chloro-4-(hydroxymethyl)thiazole** (1.0 eq.), CuCl (0.05 eq.), TEMPO (0.1 eq.), L-Proline (0.1 eq.), and t-BuOK (0.2 eq.).
 - Add the solvent (DMSO) and stir the mixture vigorously at room temperature, open to the air (or under an oxygen balloon).
 - Monitor the reaction by TLC until the starting material is consumed.
 - Once complete, dilute the reaction with water and extract with ethyl acetate.
 - Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
 - Purify the resulting crude aldehyde by silica gel chromatography.

Synthetic and Reaction Workflows

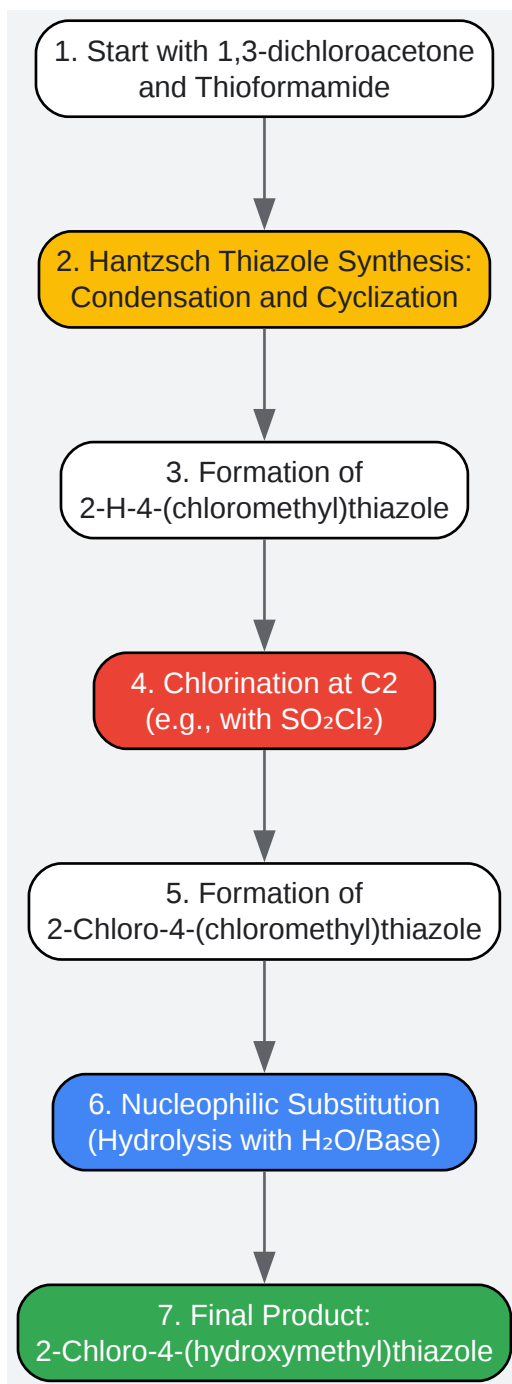
The functional groups of **2-Chloro-4-(hydroxymethyl)thiazole** allow for its use in divergent synthetic pathways.



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Figure 2. Divergent reactivity of 2-Chloro-4-(hydroxymethyl)thiazole.

A common synthetic route to substituted thiazoles is the Hantzsch thiazole synthesis. A plausible pathway to the target molecule would involve a similar strategy.



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Figure 3. Plausible synthetic workflow for **2-Chloro-4-(hydroxymethyl)thiazole**.

Conclusion

2-Chloro-4-(hydroxymethyl)thiazole serves as a potent and versatile building block in organic synthesis. The distinct reactivity of its chloro, hydroxymethyl, and thiazole ring functionalities

allows for orthogonal chemical modifications, making it an ideal scaffold for constructing diverse molecular libraries. A thorough understanding of the properties and reaction mechanisms detailed in this guide enables researchers to strategically employ this compound in the development of novel pharmaceuticals and other high-value chemical entities.

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